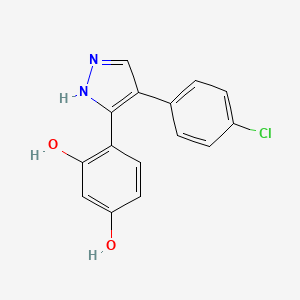
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is an organic compound that features a pyrazole ring substituted with a chlorophenyl group and a benzene-1,3-diol moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol typically involves the reaction of 4-chlorophenylhydrazine with 1,3-diketones under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the benzene-1,3-diol moiety. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often incorporating purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the benzene-1,3-diol moiety can be oxidized to quinones.
Reduction: The compound can be reduced to form corresponding hydroquinones.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用機序
The mechanism of action of 4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets depend on the specific application and biological context.
類似化合物との比較
Similar Compounds
- 4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- 4-(4-(4-bromophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
- 4-(4-(4-methylphenyl)-1H-pyrazol-3-yl)benzene-1,3-diol
Uniqueness
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific arrangement of functional groups in this compound may confer distinct properties compared to its analogs, making it a valuable compound for research and development.
生物活性
4-(4-(4-chlorophenyl)-1H-pyrazol-3-yl)benzene-1,3-diol is a bioactive compound with significant potential in various biological applications. Its structure, featuring a pyrazole ring and a benzene-1,3-diol moiety, suggests diverse interactions with biological targets. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C16H13ClN2O2
- Molecular Weight : 300.74 g/mol
- IUPAC Name : 4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 4-chlorophenylhydrazine and 1,3-diketones.
- Reaction Conditions : Acidic conditions using solvents like ethanol or methanol.
- Purification : Techniques such as recrystallization or chromatography are employed to isolate the product .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes by binding to active sites or altering receptor functions.
- Receptor Modulation : It can interact with various receptors, potentially leading to therapeutic effects in inflammation and cancer .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of similar pyrazole derivatives. For instance:
- Compounds with halogen substituents have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The minimum inhibitory concentration (MIC) values for related compounds ranged from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Potential
Research indicates that compounds similar to this compound exhibit anticancer properties by:
- Inducing apoptosis in cancer cells.
- Inhibiting cell proliferation through various signaling pathways.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study A | Evaluate antibacterial properties | Showed significant activity against E. coli with MIC values as low as 0.0039 mg/mL. |
| Study B | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines; effective at low concentrations. |
| Study C | Synthesis and characterization | Confirmed structural integrity and bioactivity through various assays. |
特性
IUPAC Name |
4-[4-(4-chlorophenyl)-1H-pyrazol-5-yl]benzene-1,3-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2/c16-10-3-1-9(2-4-10)13-8-17-18-15(13)12-6-5-11(19)7-14(12)20/h1-8,19-20H,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWIOVBFOMIECGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NN=C2)C3=C(C=C(C=C3)O)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














